Pyrazine-2,3,5,6-tetraamine CAS 52173-61-2 properties
Pyrazine-2,3,5,6-tetraamine CAS 52173-61-2 properties
An In-depth Technical Guide to Pyrazine-2,3,5,6-tetraamine (CAS 52173-61-2): A Versatile Nitrogen-Rich Building Block
This guide provides an in-depth technical overview of Pyrazine-2,3,5,6-tetraamine (CAS 52173-61-2), a highly functionalized heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that underscores the compound's utility, explains the rationale behind its application, and offers robust, field-tested insights for researchers and developers in medicinal chemistry and materials science. We will explore its fundamental properties, logical synthetic pathways, and its significant potential as a versatile building block for advanced materials.
Core Physicochemical & Structural Properties
Pyrazine-2,3,5,6-tetraamine, also known as tetraaminopyrazine, is a unique molecule defined by its high degree of symmetry and nitrogen content. The pyrazine core is an electron-deficient aromatic system, and the presence of four exocyclic amino groups dramatically influences its electronic properties, solubility, and reactivity. These amino groups act as potent hydrogen bond donors and coordination sites, making the molecule a compelling candidate for supramolecular chemistry and polymer science.
The core properties are summarized below. It is crucial to understand that these values dictate the compound's behavior in experimental settings. For instance, the high topological polar surface area (TPSA) and low XLogP3 value suggest high polarity and poor passive diffusion across biological membranes, a key consideration in drug design.[1][2] The four hydrogen bond donors and six acceptors create a high potential for forming extensive hydrogen-bonding networks, which can lead to high thermal stability and specific packing arrangements in the solid state.[1][2]
| Property | Value | Source |
| CAS Number | 52173-61-2 | [1][] |
| Molecular Formula | C₄H₈N₆ | [1][2] |
| Molecular Weight | 140.15 g/mol | [1][2] |
| IUPAC Name | pyrazine-2,3,5,6-tetramine | [1][2] |
| Synonyms | tetraaminopyrazine, 2,3,5,6-tetraamino pyrazine | [1][2] |
| Appearance | White solid (reported for tetrahydrochloride salt) | [4] |
| Topological Polar Surface Area | 130 Ų | [1][2] |
| Hydrogen Bond Donor Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 6 | [1][2] |
| XLogP3 (Computed) | -1.6 | [1][2] |
| Canonical SMILES | C1(=C(N=C(C(=N1)N)N)N)N | [1][2] |
| InChI Key | BLFHNSQIZCUTLB-UHFFFAOYSA-N | [1][2] |
Synthesis & Characterization: A Proposed Pathway
While specific, peer-reviewed protocols for the synthesis of Pyrazine-2,3,5,6-tetraamine are not abundant in readily available literature, a logical and robust pathway can be designed based on established heterocyclic chemistry. The most direct approach involves the nucleophilic aromatic substitution of a perhalogenated pyrazine, such as 2,3,5,6-tetrachloropyrazine, which is a common industrial precursor.
The rationale for this choice is twofold: first, the chlorine atoms are excellent leaving groups, activated by the electron-withdrawing nature of the pyrazine ring nitrogens. Second, using a high-pressure, high-temperature reaction with ammonia (ammonolysis) can drive the substitution to completion.
Caption: Proposed synthesis workflow for Pyrazine-2,3,5,6-tetraamine.
Experimental Protocol: Proposed Ammonolysis of 2,3,5,6-Tetrachloropyrazine
This protocol is a self-validating system. Each step includes a rationale and an expected outcome, allowing a researcher to verify progress.
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Reactor Preparation (The "Why"): A high-pressure autoclave is mandatory due to the high temperatures required, which are well above the boiling point of the aqueous ammonia solution. This ensures the reagents remain in a condensed phase to facilitate the reaction.
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Step: Charge a stainless-steel autoclave with 2,3,5,6-tetrachloropyrazine (1.0 eq) and a copper(I) iodide catalyst (0.05 eq, optional, to facilitate substitution).
-
-
Reagent Addition (The "Why"): A large excess of aqueous ammonia is used to ensure it acts as both the nucleophile and the solvent, driving the reaction equilibrium towards the fully substituted product and minimizing the formation of partially aminated byproducts.
-
Step: Add concentrated aqueous ammonia (28-30%, ~20-30 eq) to the autoclave. The vessel should not be filled more than 75% of its total volume to allow for thermal expansion.
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-
Reaction Execution (The "Why"): The high temperature provides the necessary activation energy for the sequential substitution of all four chlorine atoms. The reaction is monitored until the starting material is consumed, which is crucial for maximizing yield and simplifying purification.
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Step: Seal the autoclave and heat to 200 °C with constant stirring for 24-48 hours. Monitor the internal pressure. After cooling to room temperature, carefully vent the excess ammonia in a fume hood.
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-
Isolation and Purification (The "Why"): The crude product will likely contain ammonium chloride and residual catalyst. A basic workup removes the salt, and recrystallization is a classic and effective method for purifying crystalline organic solids. The choice of solvent (water/ethanol) leverages the product's expected polarity.
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Step: Transfer the resulting slurry to a beaker. Add 1 M NaOH solution to basify the mixture and dissolve any ammonium salts. Filter the crude solid product and wash thoroughly with deionized water.
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Step: Recrystallize the crude solid from a hot water/ethanol mixture. The desired product should crystallize upon cooling as fine, off-white to light brown needles. Filter, wash with cold ethanol, and dry under vacuum.
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Expected Characterization Data
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¹H NMR: Due to the molecule's high D₂h symmetry, all eight amine protons are chemically equivalent. A single, likely broad, singlet is expected. Its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water. In a solvent like DMSO-d₆, this peak might appear around 5.0-6.0 ppm.
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¹³C NMR: Again, due to symmetry, only one signal is expected for the four equivalent pyrazine ring carbons. This signal would appear in the aromatic region, likely shifted upfield compared to unsubstituted pyrazine due to the strong electron-donating effect of the four amino groups (estimated ~135-145 ppm).
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FT-IR (KBr Pellet): Key signals would include a broad N-H stretching band (or multiple bands) in the 3200-3450 cm⁻¹ region, characteristic of primary amines. A strong N-H bending (scissoring) vibration should be visible around 1600-1650 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrazine ring would appear in the 1400-1580 cm⁻¹ range.
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Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ at m/z = 140.08 would be expected, corresponding to the molecular weight.[1][2] High-resolution mass spectrometry should confirm the elemental formula C₄H₈N₆.
Core Applications in Drug Development & Materials Science
The true value of Pyrazine-2,3,5,6-tetraamine lies in its function as a rigid, symmetric, and multi-functional core. Its applications stem directly from its structure.
Caption: Application pathways stemming from the core molecule's structure.
A Superior Ligand for Coordination Polymers and MOFs
The four amino groups, arranged symmetrically on the pyrazine ring, make this molecule an exceptional tetradentate ligand. The nitrogen atoms of the pyrazine ring and the exocyclic amino groups can coordinate to metal centers, acting as a powerful bridging ligand to construct 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs).[5][6]
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Causality: The rigidity of the pyrazine core provides predictable geometry in the resulting polymer, while the multiple coordination sites allow for the formation of stable, extended networks.[7][8] The choice of metal ion (e.g., Cu²⁺, Zn²⁺) and counter-ions will dictate the final topology of the network.[9] Such materials are of high interest for applications in gas storage, catalysis, and sensing.[10]
A Monomer for High-Performance Aromatic Polymers
As a tetra-functional amine, this compound is an ideal monomer for creating cross-linked or network polymers via condensation polymerization.
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Expertise in Action: Reacting Pyrazine-2,3,5,6-tetraamine with dianhydrides (like pyromellitic dianhydride) or diacyl chlorides would lead to the formation of polyimides or polyamides. The resulting polymers would be expected to exhibit exceptional thermal stability due to the incorporation of the aromatic pyrazine ring into the polymer backbone. The high nitrogen content also imparts inherent flame-retardant properties. This is analogous to how other aromatic diamines are used to create high-performance polymers.[11]
A Precursor for High-Nitrogen Energetic Materials
The high nitrogen content (59.97% by mass) and thermal stability make this pyrazine scaffold an attractive starting point for developing advanced energetic materials.[12] Further chemical transformation of the amino groups into more energetic functionalities, such as tetrazoles, can produce materials with high heats of formation and desirable detonation properties while maintaining lower sensitivity than traditional nitro-based explosives.[12]
Safety, Handling, & Toxicology
No specific toxicology data for Pyrazine-2,3,5,6-tetraamine is readily available. Therefore, a conservative approach based on data from analogous aromatic amines and substituted pyrazines is required.[13] The compound must be handled as if it were hazardous until proven otherwise.
| Hazard Category | Precautionary Action & Rationale |
| Acute Toxicity (Oral) | Assumed Harmful if Swallowed. Aromatic amines can be toxic. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15][16] |
| Skin/Eye Irritation | Assumed to be an Irritant. Many heterocyclic amines cause skin and eye irritation. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[13][15] |
| Inhalation | Avoid Inhalation of Dust. Handle only in a well-ventilated area or a certified fume hood to prevent respiratory tract irritation.[13][16] |
| Carcinogenicity/Mutagenicity | Properties Unknown. Many aromatic amines are suspected carcinogens. Treat with appropriate caution and minimize exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The amino groups can be susceptible to air oxidation over time.[13] |
| Disposal | Dispose of in accordance with local, regional, and national environmental regulations for chemical waste. |
Conclusion & Future Outlook
Pyrazine-2,3,5,6-tetraamine is more than just a chemical compound; it is a platform for innovation. Its high symmetry, rigidity, and dense arrangement of functional groups make it a powerful building block. While its potential in medicinal chemistry as a scaffold is clear, its most immediate and impactful applications likely lie in materials science.
Future research should focus on:
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Systematic Exploration of its Coordination Chemistry: Investigating its reactions with a wider range of transition metals to create novel MOFs with tailored pore sizes and functionalities.
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Development of Novel Polymers: Synthesizing and characterizing the properties of polyimides and other condensation polymers derived from it to assess their thermal, mechanical, and flame-retardant properties.
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Full Toxicological Profiling: Conducting comprehensive safety studies to enable its broader and safer use in commercial applications.
By understanding the fundamental relationship between its structure and its function, researchers can unlock the full potential of this versatile and valuable molecule.
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